Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Brand Name: Vulcanchem
CAS No.: 64936-81-8
VCID: VC21076808
InChI: InChI=1S/C24H40O6S.2Na.H2O/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;;1H2/q;2*+1;/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;;/m1.../s1
SMILES: CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+]
Molecular Formula: C24H40Na2O7S
Molecular Weight: 518.6 g/mol

Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate

CAS No.: 64936-81-8

Cat. No.: VC21076808

Molecular Formula: C24H40Na2O7S

Molecular Weight: 518.6 g/mol

* For research use only. Not for human or veterinary use.

Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate - 64936-81-8

Specification

CAS No. 64936-81-8
Molecular Formula C24H40Na2O7S
Molecular Weight 518.6 g/mol
IUPAC Name disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate
Standard InChI InChI=1S/C24H40O6S.2Na.H2O/c1-15(4-9-22(25)26)19-7-8-20-18-6-5-16-14-17(30-31(27,28)29)10-12-23(16,2)21(18)11-13-24(19,20)3;;;/h15-21H,4-14H2,1-3H3,(H,25,26)(H,27,28,29);;;1H2/q;2*+1;/p-2/t15-,16-,17-,18+,19-,20+,21+,23+,24-;;;/m1.../s1
Standard InChI Key CDTNUTIRRLVRHG-PBICEZGRSA-L
Isomeric SMILES C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+]
SMILES CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+]
Canonical SMILES CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.O.[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator